molecular formula C7H5F2I B1451044 1-(Difluoromethyl)-3-iodobenzene CAS No. 1214372-71-0

1-(Difluoromethyl)-3-iodobenzene

Cat. No. B1451044
M. Wt: 254.02 g/mol
InChI Key: HROHDLSABVNCEZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodobenzene is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .


Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-3-iodobenzene involves the use of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has seen rapid growth in the past two decades thanks to the development of new reagents and catalysts .


Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)-3-iodobenzene is characterized by the presence of a difluoromethyl group (CF2H) and an iodine atom attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving 1-(Difluoromethyl)-3-iodobenzene typically involve the difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .

Scientific Research Applications

  • Late-stage difluoromethylation

    • Field : Organic Chemistry
    • Application : This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S . It’s a field of research that has benefited from the invention of multiple difluoromethylation reagents .
    • Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

    • Field : Medicinal Chemistry
    • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
    • Method : The specific method of synthesis is not mentioned in the source, but it involves the creation of novel amide compounds .
    • Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
  • Reagent-Controlled Highly Stereoselective Reaction

    • Field : Organic Chemistry
    • Application : A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines is reported .
    • Method : This synthetic method provides a variety of enantiomerically enriched α-difluoromethyl amines .
    • Results : The specific results or outcomes of this application are not mentioned in the source .

Safety And Hazards

While specific safety and hazard information for 1-(Difluoromethyl)-3-iodobenzene is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The field of organofluorine chemistry, which includes compounds like 1-(Difluoromethyl)-3-iodobenzene, is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications . The development of more environmentally friendly fluorination and fluoroalkylation methods is a key area of focus .

properties

IUPAC Name

1-(difluoromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHDLSABVNCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Difluoromethyl)-3-iodobenzene
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Citations

For This Compound
1
Citations
L Huang, W Liu, LL Zhao, Z Zhang… - The Journal of Organic …, 2021 - ACS Publications
The budding deuteriodifluoromethyl group (CF 2 D) is a potentially significant functional group in medicinal chemistry. Herein, we investigated t-BuOK-catalyzed H/D exchange reaction …
Number of citations: 22 pubs.acs.org

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